molecular formula C9H8ClN3O B8514953 3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one

3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one

Cat. No.: B8514953
M. Wt: 209.63 g/mol
InChI Key: UMAPFFDPRQTWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one is a heterocyclic compound that contains both pyridine and pyridazinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the chlorine atom on the pyridine ring and the pyridazinone core makes it a versatile scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one typically involves the reaction of 5-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazinone derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby exhibiting antifibrotic activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one is unique due to its specific substitution pattern and the presence of both pyridine and pyridazinone moieties. This combination allows for a diverse range of chemical modifications and potential biological activities, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

3-(5-chloropyridin-2-yl)-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C9H8ClN3O/c10-6-1-2-7(11-5-6)8-3-4-9(14)13-12-8/h1-2,5H,3-4H2,(H,13,14)

InChI Key

UMAPFFDPRQTWRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN=C1C2=NC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dry 200 mL flask equipped with magnetic stirrer, and reflux condenser was charged 3.7 g ethyl 4-(5-chloropyridin-2-yl)-4-oxobutanoate (0.0153 mol), 75 mL ethanol, and 0.8 g of hydrazine hydrate (0.0168 mol). The reaction was heated at reflux for about 2 hours. An aliquot was analyzed by GC which indicated no remaining starting material, and one major product. The reaction was cooled and poured into about 200 mL of water to afford a tan solid which was collected by vacuum filtration, washed with water, hexane, and dried overnight in vacuo at 40° C. Isolated 2.6 g of a tan solid. The NMR data is as follows: 300 MHz 1H NMR (CDCl3, TMS=0 ppm) 2.65 (t, 2H); 3.22 (t, 2H), 7.75 (d, 1H); 8.00 (d, 1H); 8.60 (s, 1H); 8.70 (bs, 1H). The sample was stored in the refrigerator and had 81% isolated yield.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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